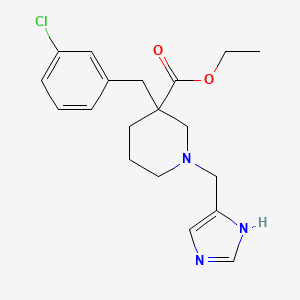
ethyl 3-(3-chlorobenzyl)-1-(1H-imidazol-4-ylmethyl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3-chlorobenzyl)-1-(1H-imidazol-4-ylmethyl)-3-piperidinecarboxylate, commonly known as Etomidate, is a potent intravenous anesthetic agent used in clinical settings. It is a non-barbiturate hypnotic agent that induces anesthesia by enhancing the activity of gamma-aminobutyric acid (GABA) receptors in the brain. Etomidate is used in various surgical procedures, including cardiac surgery, neurosurgery, and emergency intubations.
作用機序
Etomidate enhances the activity of ethyl 3-(3-chlorobenzyl)-1-(1H-imidazol-4-ylmethyl)-3-piperidinecarboxylate receptors in the brain, resulting in an increase in the inhibitory neurotransmitter's effect. This leads to a decrease in neuronal activity and produces a state of unconsciousness. Etomidate has a high affinity for ethyl 3-(3-chlorobenzyl)-1-(1H-imidazol-4-ylmethyl)-3-piperidinecarboxylate receptors, and its binding enhances the activity of the receptor, resulting in the opening of chloride ion channels, which hyperpolarizes the neuron and reduces its excitability.
Biochemical and Physiological Effects
Etomidate has several biochemical and physiological effects, including sedation, amnesia, and muscle relaxation. It also causes a decrease in blood pressure and heart rate, which can be beneficial in certain surgical procedures. Etomidate has a short duration of action, and its effects wear off quickly, making it an ideal anesthetic agent for short surgical procedures.
実験室実験の利点と制限
Etomidate has several advantages for lab experiments, including its rapid onset and short duration of action, which allows for precise control of the experimental conditions. It also has a high affinity for ethyl 3-(3-chlorobenzyl)-1-(1H-imidazol-4-ylmethyl)-3-piperidinecarboxylate receptors, making it an ideal tool for investigating the role of ethyl 3-(3-chlorobenzyl)-1-(1H-imidazol-4-ylmethyl)-3-piperidinecarboxylate in various neurological disorders. However, Etomidate has limitations, including its potential for respiratory depression and its effect on the adrenal gland, which can lead to adrenal insufficiency.
将来の方向性
Future research on Etomidate should focus on its potential use as a therapeutic agent for various neurological disorders. It has been shown to have a neuroprotective effect in animal models of traumatic brain injury and stroke. Further studies are needed to investigate its potential use in the treatment of these conditions. Additionally, research should focus on developing new analogs of Etomidate that have improved pharmacological properties and reduced side effects.
合成法
The synthesis of Etomidate involves the reaction of 1-(1H-imidazol-4-yl) ethanol with 3-(3-chlorobenzyl)-1,3-dihydro-2H-indol-2-one in the presence of sodium hydride, followed by the reaction of the resulting intermediate with ethyl chloroformate. The final product is obtained by purifying the crude product through column chromatography.
科学的研究の応用
Etomidate has been extensively studied for its anesthetic properties, and its mechanism of action has been well established. It is commonly used in clinical settings due to its rapid onset and short duration of action. Etomidate is also used in research studies to investigate its effect on ethyl 3-(3-chlorobenzyl)-1-(1H-imidazol-4-ylmethyl)-3-piperidinecarboxylate receptors and its potential use as a therapeutic agent for various neurological disorders.
特性
IUPAC Name |
ethyl 3-[(3-chlorophenyl)methyl]-1-(1H-imidazol-5-ylmethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O2/c1-2-25-18(24)19(10-15-5-3-6-16(20)9-15)7-4-8-23(13-19)12-17-11-21-14-22-17/h3,5-6,9,11,14H,2,4,7-8,10,12-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRLWNVBQLISRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)CC2=CN=CN2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(3-chlorobenzyl)-1-(1H-imidazol-4-ylmethyl)-3-piperidinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-methylbicyclo[2.2.1]hept-2-yl)amine hydrochloride](/img/structure/B6087745.png)
![methyl 4-(5-methyl-4-{[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl]methyl}-1,3-oxazol-2-yl)benzoate](/img/structure/B6087757.png)
![diethyl 2-[(N-benzylglycyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B6087761.png)
![1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B6087768.png)
![4-{[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]carbonyl}pyridine](/img/structure/B6087769.png)
![N-[bis(4-methoxyphenyl)methyl]-2-methoxybenzamide](/img/structure/B6087775.png)
![(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B6087791.png)
![5-{1-[(3-methylphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6087796.png)
![2-[4-(benzyloxy)-3-methoxybenzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6087810.png)
![methyl 2-anilino-5-[4-(methylthio)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6087812.png)
![5-(4-methylphenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6087814.png)
![N-{3-[(2-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B6087823.png)
![N-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B6087832.png)
![2-[(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B6087834.png)